molecular formula C19H24BrN5O2 B14969558 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B14969558
M. Wt: 434.3 g/mol
InChI Key: ZIIJQGJPBDPIGY-UHFFFAOYSA-N
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Description

2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromofuran moiety, a piperazine ring, and a pyrimidine core, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran intermediate, followed by the formation of the piperazine derivative. The final step involves coupling the piperazine derivative with the pyrimidine core under controlled conditions. Common reagents used in these reactions include bromine, furan, piperazine, and pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furanones, de-brominated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(5-Bromofuran-2-carbonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine stands out due to its unique combination of functional groups. The presence of the bromofuran moiety imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C19H24BrN5O2

Molecular Weight

434.3 g/mol

IUPAC Name

(5-bromofuran-2-yl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H24BrN5O2/c1-14-13-17(23-7-3-2-4-8-23)22-19(21-14)25-11-9-24(10-12-25)18(26)15-5-6-16(20)27-15/h5-6,13H,2-4,7-12H2,1H3

InChI Key

ZIIJQGJPBDPIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCCCC4

Origin of Product

United States

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